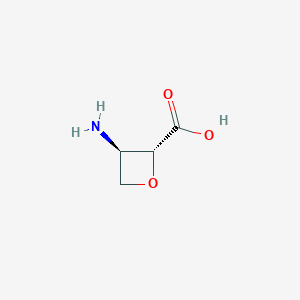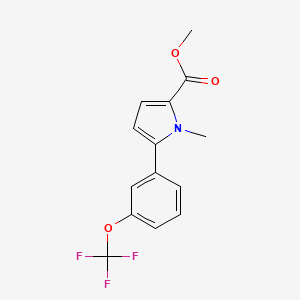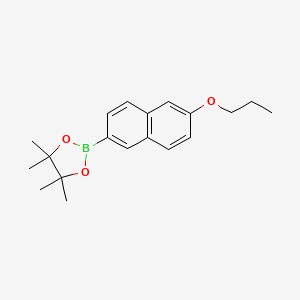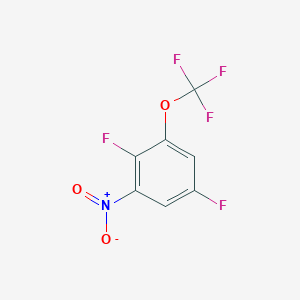
(2R,3R)-3-aminooxetane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-aminooxetane-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an oxetane ring and an amino group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), followed by ring-opening reactions . Another approach is the intramolecular cyclization of halohydrins through intramolecular S_N2 reactions .
Industrial Production Methods
Industrial production of (2R,3R)-3-aminooxetane-2-carboxylic acid may involve optimized fermentation processes using engineered microorganisms. For example, engineered strains of Serratia marcescens have been used to produce similar compounds like (2R,3R)-2,3-butanediol . These processes often involve the overexpression of key enzymes and optimization of fermentation conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-aminooxetane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for forming amides and sulfonamides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Amides and sulfonamides.
Aplicaciones Científicas De Investigación
(2R,3R)-3-aminooxetane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of polymers and materials with unique properties
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-aminooxetane-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-butanediol: A chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-tartaric acid: Another chiral compound with two hydroxyl groups instead of an amino and carboxylic acid group.
Uniqueness
(2R,3R)-3-aminooxetane-2-carboxylic acid is unique due to its oxetane ring structure combined with an amino and carboxylic acid group.
Propiedades
Número CAS |
108865-79-8 |
|---|---|
Fórmula molecular |
C4H7NO3 |
Peso molecular |
117.10 g/mol |
Nombre IUPAC |
(2R,3R)-3-aminooxetane-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3-/m1/s1 |
Clave InChI |
UTIYGJDWWLIDQY-PWNYCUMCSA-N |
SMILES isomérico |
C1[C@H]([C@@H](O1)C(=O)O)N |
SMILES canónico |
C1C(C(O1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)


![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)


![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)



![5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)

![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)

